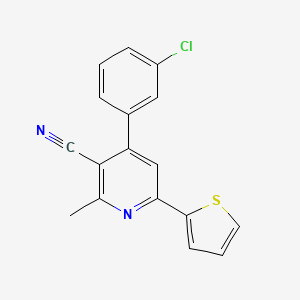

4-(3-Chlorophenyl)-2-methyl-6-(2-thienyl)nicotinonitrile

Description

Properties

IUPAC Name |

4-(3-chlorophenyl)-2-methyl-6-thiophen-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2S/c1-11-15(10-19)14(12-4-2-5-13(18)8-12)9-16(20-11)17-6-3-7-21-17/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIUMUNGIVFZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC(=CC=C3)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-2-methyl-6-(2-thienyl)nicotinonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-2-methyl-6-(2-thienyl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3-Chlorophenyl)-2-methyl-6-(2-thienyl)nicotinonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-methyl-6-(2-thienyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Nicotinonitrile derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Key Observations :

- Substituent Position and Halogen Effects: The position of chlorophenyl substituents significantly impacts molecular interactions.

- Heterocyclic Moieties : The 2-thienyl group in the target compound may enhance π-π stacking with protein targets compared to the ethylsulfanyl group in the 364.89 g/mol analogue .

- Biological Activity : Compound XLII , featuring bromophenyl and indole groups, demonstrates moderate anticancer activity, suggesting that bulkier substituents (e.g., bromine) or fused heterocycles (indole) may improve target binding but also increase molecular weight and complexity.

Physicochemical and Computational Comparisons

- Collision Cross-Section (CCS): The predicted CCS of 190 Ų for 2-chloro-6-(4-chlorophenyl)nicotinonitrile suggests moderate polarity, which may influence membrane permeability. The target compound’s thienyl group could further modulate this property.

- Molecular Weight and Drug-Likeness : All analogues fall within the range of 249–614 g/mol, with the target compound (316.80 g/mol) adhering more closely to Lipinski’s rule of five than higher-weight derivatives like Compound XLII.

Biological Activity

4-(3-Chlorophenyl)-2-methyl-6-(2-thienyl)nicotinonitrile is a heterocyclic compound belonging to the class of nicotinonitriles. Its unique structure, featuring a chlorophenyl and a thienyl group, suggests potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

- Chemical Formula : C15H12ClN3S

- CAS Number : 865658-15-7

- Boiling Point : 449.4 ± 45.0 °C (Predicted)

- Density : 1.35 ± 0.1 g/cm³ (Predicted)

- pKa : 1.72 ± 0.18

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thus modulating various biochemical pathways relevant to disease processes.

Antimicrobial Activity

Research has indicated that compounds in the nicotinonitrile class exhibit significant antimicrobial properties. In one study, derivatives were tested against various bacterial strains, revealing moderate to good activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Additionally, antifungal properties were noted against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Anticancer Activity

The compound's anticancer potential has been explored in various studies, particularly concerning its effects on cell proliferation and apoptosis induction in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

In a notable study, it was found that the compound inhibited tubulin polymerization, which is critical for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis through caspase activation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | <1 | Inhibition of tubulin polymerization |

| HeLa | <1 | Induction of apoptosis |

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound in preclinical models:

- Breast Cancer Model : In vivo studies using mouse models demonstrated significant tumor reduction when treated with nicotinonitrile derivatives, indicating their potential as effective anticancer agents.

- Antimicrobial Efficacy : A series of derivatives were evaluated for their antimicrobial efficacy against resistant strains of bacteria, showing promising results that warrant further investigation into structure-activity relationships (SAR).

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(3-Chlorophenyl)-2-methyl-6-(2-thienyl)nicotinonitrile with high purity?

- Methodological Answer :

The synthesis typically involves a multi-step approach, starting with the formation of the nicotinonitrile core via cyclization reactions. Key steps include:- Cyclocondensation : Reacting substituted aldehydes (e.g., 3-chlorobenzaldehyde) with active methylene compounds (e.g., thienylacetonitrile) in the presence of ammonium acetate under reflux in ethanol or DMF. Optimal yields (70–85%) are achieved at 80–100°C for 6–12 hours .

- Functionalization : Introduce the methyl group via nucleophilic substitution or Friedel-Crafts alkylation using methyl iodide or dimethyl sulfate in basic media (e.g., KOH/DMSO) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity. Monitor reactions via TLC and confirm purity via HPLC .

Q. How can the molecular structure of this compound be rigorously characterized?

- Methodological Answer :

Combine spectroscopic and crystallographic techniques:- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions. For example, the thienyl group shows distinct aromatic proton signals at δ 7.2–7.5 ppm (CDCl₃), while the methyl group appears as a singlet near δ 2.4 ppm .

- X-ray Crystallography : Resolve the crystal structure to determine dihedral angles between aromatic rings (e.g., 55–75° between pyridyl and phenyl groups), which influence electronic properties .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 311.05 [M+H]⁺) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

Prioritize enzyme inhibition and cytotoxicity screens:- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR) using ADP-Glo™ kits. IC₅₀ values <10 µM suggest therapeutic potential .

- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can reaction mechanisms for its synthesis or degradation be elucidated?

- Methodological Answer :

Employ kinetic and computational studies:- DFT Calculations : Use Gaussian 16 to model transition states and activation energies for cyclization steps. Compare with experimental Arrhenius plots .

- Isotopic Labeling : Track reaction pathways using ¹⁸O-labeled reagents or deuterated solvents to identify intermediates via MS .

Q. What computational strategies predict its interactions with biological targets?

- Methodological Answer :

Combine molecular docking and MD simulations:- Docking (AutoDock Vina) : Screen against PDB structures (e.g., 1M17 for EGFR). Prioritize binding poses with ΔG < -8 kcal/mol .

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD and hydrogen-bond occupancy .

Q. How should contradictory data on its solubility or reactivity be resolved?

- Methodological Answer :

Systematically vary experimental parameters:

Q. What advanced techniques probe its interactions with enzymes or nucleic acids?

- Methodological Answer :

Use biophysical and structural methods:- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized DNA or proteins .

- Cryo-EM : Resolve ligand-enzyme complexes at near-atomic resolution (e.g., with RNA polymerase II) .

Q. How can in vitro toxicity and pharmacokinetic profiles be optimized?

- Methodological Answer :

Implement ADMET-guided structural modifications:- CYP450 Inhibition Assays : Use human liver microsomes to assess metabolic stability. Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP3A4 affinity .

- LogP Optimization : Adjust substituents (e.g., replace methyl with methoxy) to target LogP 2–3 for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.